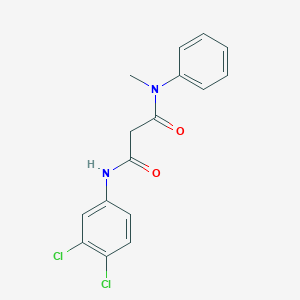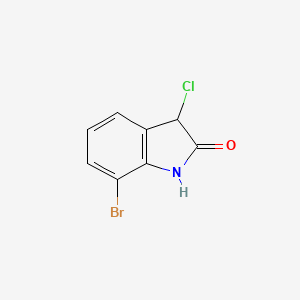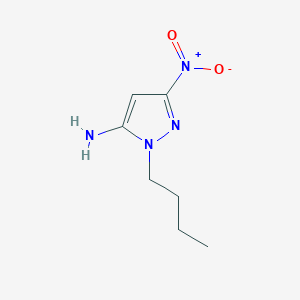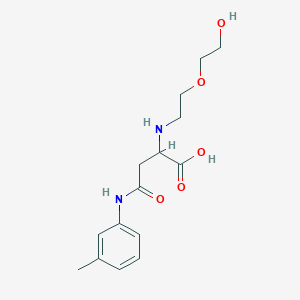![molecular formula C24H27NO5 B2532118 2,6-Dimetil-4-[5-(4-metilfenil)-2-furil]-1,4-dihidropiridina-3,5-dicarboxilato de dietilo CAS No. 117210-75-0](/img/structure/B2532118.png)
2,6-Dimetil-4-[5-(4-metilfenil)-2-furil]-1,4-dihidropiridina-3,5-dicarboxilato de dietilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antihipertensiva
Los derivados DHPMF, similares al conocido fármaco nifedipino, actúan como bloqueadores de los canales de calcio (CCB). Estos compuestos inhiben los canales de calcio regulados por voltaje de tipo L, que desempeñan un papel crucial en la regulación de la afluencia de iones calcio a las células. Al bloquear estos canales, los derivados DHPMF reducen la contracción del músculo liso vascular, lo que lleva a la vasodilatación y a la disminución de la presión arterial. Los investigadores continúan explorando nuevos análogos de DHPMF para mejorar la eficacia antihipertensiva .
Potencial Antitumoral
Los estudios han sugerido que ciertas dihidropiridinas, incluida la DHPMF, exhiben propiedades antitumorales. Estos compuestos interfieren con la proliferación celular, la angiogénesis y la metástasis. Los investigadores investigan sus mecanismos de acción y exploran su potencial como adyuvantes en la terapia del cáncer .
Efectos Antiinflamatorios
Los derivados DHPMF pueden modular las vías inflamatorias. Al inhibir los mediadores o vías de señalización proinflamatorias, estos compuestos podrían ser valiosos para controlar las afecciones inflamatorias crónicas. Se necesita más investigación para dilucidar sus mecanismos precisos y su potencial terapéutico .
Propiedades Anticonvulsivas
Algunas dihidropiridinas, incluida la DHPMF, han mostrado promesa como anticonvulsivos. Estos compuestos pueden afectar la excitabilidad neuronal y los canales iónicos, lo que los convierte en candidatos interesantes para el tratamiento de la epilepsia. Sin embargo, son esenciales los estudios preclínicos y clínicos rigurosos para validar su eficacia y seguridad .
Aplicaciones Cardiovasculares Más Allá de la Hipertensión
Además de la hipertensión, los derivados DHPMF podrían encontrar aplicaciones en otras afecciones cardiovasculares. Los investigadores exploran sus efectos sobre las arritmias, la insuficiencia cardíaca y la enfermedad cardíaca isquémica. Estas investigaciones tienen como objetivo descubrir usos terapéuticos adicionales más allá del control de la presión arterial .
Organocatálisis y Reacciones de Reducción
En la síntesis orgánica, los derivados DHPMF sirven como fuentes de hidrógeno en reacciones de aminación reductora organocatalítica y reducción conjugada. Su estructura única les permite participar en diversas transformaciones químicas, lo que los convierte en herramientas valiosas para los químicos sintéticos .
Mecanismo De Acción
Target of Action
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of dihydropyridines . Dihydropyridines are known to primarily target calcium channels . These channels control the selective permeability of calcium ions entering the cell membrane . The L-type calcium channel, responsible for the excitation–contraction coupling of cardiac and skeletal smooth muscle, is particularly inhibited by dihydropyridine .
Mode of Action
The compound interacts with its target, the calcium channels, and reduces the influx of calcium ions entering the heart and the vessels . This interaction results in a lowering of the heart rate .
Biochemical Pathways
The compound’s interaction with calcium channels affects the calcium ion-dependent signaling pathways. The reduction in calcium influx can lead to a decrease in the contraction of cardiac and skeletal smooth muscle, affecting the overall cardiovascular function .
Propiedades
IUPAC Name |
diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-6-28-23(26)20-15(4)25-16(5)21(24(27)29-7-2)22(20)19-13-12-18(30-19)17-10-8-14(3)9-11-17/h8-13,22,25H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJUYHGDVVOWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)C)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)
![4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2532039.png)
![N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2532045.png)

![Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)

![N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2532050.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/new.no-structure.jpg)



![N-(2,6-difluorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2532056.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2532057.png)
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)
